S-1H-Benzimidazol-2-yl methanethioate
Description
S-1H-Benzimidazol-2-yl methanethioate is a benzimidazole derivative featuring a methanethioate group (SCH2CO-) attached to the 2-position of the benzimidazole core. Benzimidazole derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science .
Properties
CAS No. |
125496-23-3 |
|---|---|
Molecular Formula |
C8H6N2OS |
Molecular Weight |
178.209 |
IUPAC Name |
S-(1H-benzimidazol-2-yl) methanethioate |
InChI |
InChI=1S/C8H6N2OS/c11-5-12-8-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10) |
InChI Key |
SNQCRBAYKYPUIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)SC=O |
Synonyms |
Methanethioic acid, S-1H-benzimidazol-2-yl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural similarities with O-alkyl acridinium methanethioates (e.g., O-n-Butyl[(10-methylacridinium-9-yl)amino]methanethioate) and benzimidazole derivatives (e.g., (1H-Benzimidazol-1-yl)methanol). Key distinctions include:
- Core Heterocycle :
- O-Alkyl Methanethioates (O-linked): Oxygen-linked alkyl groups (e.g., n-butyl, sec-butyl) may alter steric effects and electronic properties .
Physicochemical Properties
Table 1: Comparative Data for Selected Compounds
Key Observations:
- Melting Points : Acridine-based methanethioates exhibit higher thermal stability (e.g., 136–220°C) compared to benzimidazole derivatives, likely due to extended aromaticity .
- Synthetic Yields : O-n-Butyl derivatives achieve higher yields (88%) than bulkier O-sec-Butyl analogs (62%), suggesting steric hindrance impacts reaction efficiency .
- Spectral Features: IR: NHCS (1498 cm⁻¹) and C=N (1609 cm⁻¹) stretches are common in methanethioates, while C-O-C (1168 cm⁻¹) is unique to O-alkyl derivatives . Hydrogen Bonding: Benzimidazole derivatives (e.g., (1H-Benzimidazol-1-yl)methanol) exhibit NH/OH interactions, influencing crystal packing .
Preparation Methods
Alkylation of 2-Mercaptobenzimidazole
The most direct route involves alkylation of 2-mercaptobenzimidazole (the thiol precursor) with methylating agents. This method leverages nucleophilic substitution, where the thiolate anion attacks a methyl halide:
Procedure :
-
2-Mercaptobenzimidazole (0.01 mol) is dissolved in ethanol or dimethylformamide (DMF).
-
A base (e.g., KCO or NaOH) is added to deprotonate the thiol, forming the thiolate ion.
-
Methyl iodide (0.012 mol) is introduced dropwise at 0–5°C to minimize side reactions.
-
The mixture is refluxed for 6–12 hours, followed by quenching with ice water.
-
The product is isolated via filtration or extraction and recrystallized from ethanol.
Key Data :
Chloroacetamide Substitution
An alternative method involves substituting a chloroacetamide intermediate with 2-mercaptobenzimidazole :
Procedure :
-
3-(2-Chloroacetamido)benzoic acid is synthesized by reacting m-aminobenzoic acid with chloroacetyl chloride in ethanol.
-
The chloro intermediate is refluxed with 2-mercaptobenzimidazole and KCO in ethanol, substituting the chloride with the benzimidazole-thiolate group.
-
For This compound , methyl chloroacetate replaces chloroacetyl chloride, enabling direct methylthioate formation.
Key Data :
Advanced Methodologies
Triazine-Mediated Activation
Patented methods for related benzimidazoles use 1,3,5-triazines (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine) to activate carboxylic acid intermediates before coupling with amines. While developed for bi-benzimidazoles, this approach could adapt to methanethioate synthesis by substituting amines with thiols.
Conditions :
Thionyl Chloride-Mediated Cyclization
In a multi-step synthesis, thionyl chloride converts carboxylic acids to acyl chlorides, which subsequently react with thiols. For example:
-
3-(2-(1H-Benzimidazol-2-ylthio)acetamido)benzoic acid is treated with thionyl chloride to form the acyl chloride.
-
Reaction with methylthiol nucleophiles yields the methanethioate derivative.
Key Data :
Optimization and Challenges
Solvent and Base Selection
Side Reactions
-
Oxidation : Thiols may oxidize to disulfides; thus, reactions are conducted under inert atmospheres.
-
Over-Alkylation : Excess methyl iodide can lead to quaternary ammonium salts, necessitating stoichiometric control.
Comparative Analysis of Methods
| Method | Starting Material | Reagents/Conditions | Yield | Purity |
|---|---|---|---|---|
| Alkylation | 2-Mercaptobenzimidazole | CHI, KCO, EtOH | 90% | >97% |
| Chloroacetamide Route | Chloroacetyl chloride | KCO, reflux | 96% | 95% |
| Triazine Activation | Carboxylic acid | 1,3,5-Triazine, NMM, MeOH | 60% | 90% |
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